molecular formula C11H14ClN3O2 B1524850 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid CAS No. 1279219-51-0

2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid

Cat. No.: B1524850
CAS No.: 1279219-51-0
M. Wt: 255.7 g/mol
InChI Key: WTOBZOQGDVFZNB-UHFFFAOYSA-N
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Description

2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol This compound is characterized by the presence of a chloropyridazinyl group attached to a piperidinyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The chloropyridazinyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidinyl acetic acid moiety may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid is unique due to the combination of its chloropyridazinyl and piperidinyl acetic acid groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-9-1-2-10(14-13-9)15-5-3-8(4-6-15)7-11(16)17/h1-2,8H,3-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOBZOQGDVFZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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